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molecular formula C7H6ClN3S B3051181 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile CAS No. 317830-03-8

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile

Cat. No. B3051181
M. Wt: 199.66 g/mol
InChI Key: XIGPSFQLGBFAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498165B1

Procedure details

To a solution of 2-ethylthio-4-hydroxy-5-cyanopyrimidine (196 mg, 1.08 mmol) in 1,4-dioxane (5 mL) was added (chloro-methylene)dimethylammonium chloride (550 mg, 4.32 mmol). The mixture was heated at 100° C. for 4 h, cooled, and the solvent was removed under reduced pressure. The crude material was purified by flash chromatography using 1:20 acetone:hexane system to yield 130 mg of the title compound. Mass spectrum 199.3 (EI, M+).
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[N:9]=[C:8](O)[C:7]([C:11]#[N:12])=[CH:6][N:5]=1)[CH3:2].[Cl-].[Cl:14]C=[N+](C)C>O1CCOCC1>[CH2:1]([S:3][C:4]1[N:9]=[C:8]([Cl:14])[C:7]([C:11]#[N:12])=[CH:6][N:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
C(C)SC1=NC=C(C(=N1)O)C#N
Name
Quantity
550 mg
Type
reactant
Smiles
[Cl-].ClC=[N+](C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=NC=C(C(=N1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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